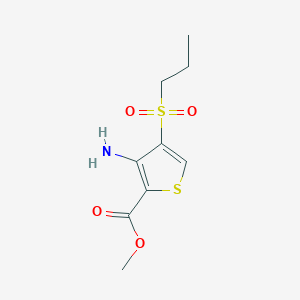
Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate, also known as MPTC, is a chemical compound with potential applications in the field of pharmaceutical research. It belongs to the class of thiophene derivatives and has been found to exhibit interesting biological activities.
Mecanismo De Acción
The exact mechanism of action of Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been reported to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation. It has also been reported to induce the expression of genes involved in apoptosis and cell cycle arrest. In addition, this compound has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as catalase and superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate is its potential as a lead compound for drug discovery. Its unique chemical structure and biological activities make it an attractive candidate for further optimization and development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate research. One potential area of investigation is its role in metabolic disorders such as diabetes and obesity. Another potential area of research is its use as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for drug discovery. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate involves the reaction of 3-aminothiophene-2-carboxylic acid with propylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain this compound. The overall yield of this reaction is reported to be around 50%.
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fungal activities. In a study conducted by Wang et al., this compound was found to inhibit the growth of human lung cancer cells by inducing apoptosis. Another study by Yang et al. reported that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
methyl 3-amino-4-propylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-3-4-16(12,13)6-5-15-8(7(6)10)9(11)14-2/h5H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKNSDZUTFEZQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CSC(=C1N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384816 |
Source


|
| Record name | methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26729115 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
175201-74-8 |
Source


|
| Record name | methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

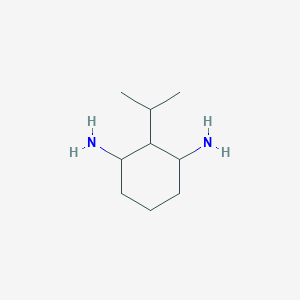
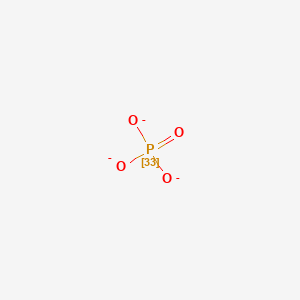
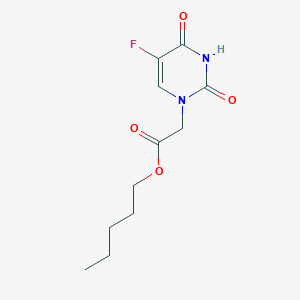
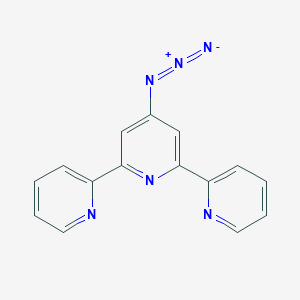

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)

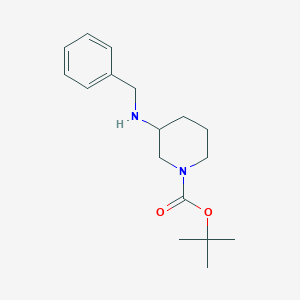
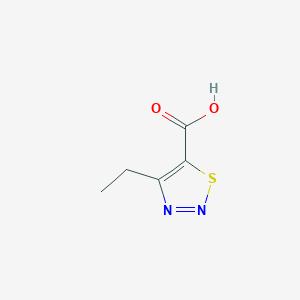

![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)
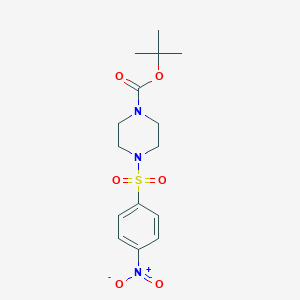
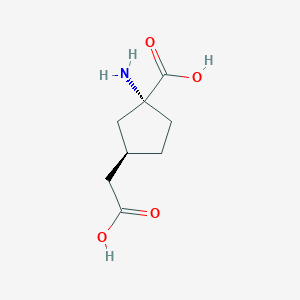
![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)